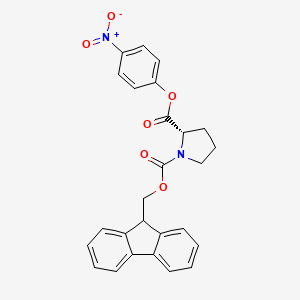

Fmoc-pro-onp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQKQTHUEOUIMN-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139632 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-32-7 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Pro-ONp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-proline 4-nitrophenyl ester (Fmoc-Pro-ONp), a key reagent in peptide synthesis. This document details its chemical and physical characteristics, provides an experimental protocol for its use, and illustrates relevant chemical transformations.

Core Chemical Properties

This compound is a derivative of the amino acid proline, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a 4-nitrophenyl (ONp) ester activating group on the carboxyl end. This dual functionality makes it a valuable building block in the stepwise synthesis of peptides.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C26H22N2O6 | [1] |

| Molecular Weight | 458.46 g/mol | [1][2] |

| Appearance | Light yellow powder | [2] |

| Predicted Boiling Point | 642.8 ± 55.0 °C | [1] |

| Predicted Density | 1.361 ± 0.06 g/cm³ | [1] |

| Predicted pKa | -3.95 ± 0.40 | [1] |

| Storage Temperature | -15°C | [1][2] |

Experimental Protocol: Peptide Bond Formation using this compound in Solution-Phase Synthesis

This protocol outlines a general procedure for the coupling of this compound to an amino acid or peptide fragment in the solution phase. Activated esters, such as 4-nitrophenyl esters, are particularly well-suited for this method.

Materials:

-

This compound

-

Amino acid or peptide with a free N-terminal amine (dissolved in an appropriate solvent)

-

Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA))

-

Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

Dissolution: Dissolve the amino acid or peptide with the free amine in the chosen anhydrous solvent.

-

Addition of Base: Add 1.2 equivalents of a tertiary base, such as DIPEA, to the solution to neutralize any salts and facilitate the reaction.

-

Addition of this compound: Add 1.0 to 1.2 equivalents of this compound to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

-

Work-up:

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1% citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude peptide by flash column chromatography on silica gel to yield the desired Fmoc-protected dipeptide.

Chemical Transformations and Workflows

The following diagrams illustrate the key chemical structures and the workflow of peptide synthesis utilizing this compound.

References

An In-depth Technical Guide to Fmoc-Pro-ONp: Structure, Molecular Weight, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp), a key building block in peptide synthesis. This document details its chemical structure, molecular weight, and its application within the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology.

This compound: Core Data

This compound is a derivative of the amino acid proline, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is activated as a p-nitrophenyl (ONp) ester. This pre-activation facilitates peptide bond formation.

| Parameter | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-L-proline p-nitrophenyl ester | N/A |

| Synonyms | Fmoc-L-proline 4-nitrophenyl ester, this compound | N/A |

| CAS Number | 71989-32-7 | N/A |

| Molecular Formula | C₂₆H₂₂N₂O₆ | [1] |

| Molecular Weight | 458.46 g/mol | [1] |

Role in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in the chain elongation step of Fmoc-SPPS, a cornerstone technique for the chemical synthesis of peptides. The synthesis proceeds from the C-terminus to the N-terminus on a solid support (resin). The Fmoc group provides temporary protection for the N-terminus, which can be removed under mild basic conditions, while the ONp ester is a "pre-activated" form of the carboxylic acid, ready to react with the free amine of the growing peptide chain.

While effective, it is important to note that active esters like p-nitrophenyl esters have seen somewhat restricted application in modern SPPS, with a preference for more rapid and efficient in-situ coupling reagents such as HBTU, HATU, or DIC/Oxyma. However, the use of pre-formed active esters can be advantageous in specific applications, including small-scale manual synthesis.

Experimental Protocol: Coupling of this compound in SPPS

The following is a generalized protocol for the coupling of an Fmoc-amino acid p-nitrophenyl ester, such as this compound, to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents relative to the resin loading)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Kaiser test kit (or other ninhydrin-based test)

Procedure:

-

Resin Swelling: The peptide-resin is initially swelled in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF. This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 5-10 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct. This washing step is critical to ensure a clean coupling reaction.

-

Coupling of this compound:

-

A solution of this compound (3-5 equivalents) in DMF is prepared.

-

This solution is added to the washed, deprotected peptide-resin.

-

The reaction is allowed to proceed with agitation for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test, which detects free primary amines. A negative Kaiser test (the beads remain colorless or yellowish) indicates the completion of the coupling.

-

-

Washing: Following the coupling reaction, the resin is washed extensively with DMF to remove any unreacted this compound and the p-nitrophenol byproduct.

-

Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.

Visualizing the Workflow: Fmoc-SPPS Cycle

The cyclical nature of Fmoc-SPPS is well-suited for visual representation. The following diagram, generated using the DOT language, illustrates the key steps in the elongation of a peptide chain.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Pro-ONp

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp), a critical reagent in solid-phase peptide synthesis. The following sections detail the experimental protocols, present key quantitative data, and illustrate the workflow for producing this essential building block.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the protection of the amino group of L-proline with the fluorenylmethoxycarbonyl (Fmoc) group to yield Fmoc-Pro-OH. The second step is the esterification of the carboxylic acid of Fmoc-Pro-OH with p-nitrophenol, typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC), to produce the final product, this compound.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH)

This procedure details the protection of L-proline using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

-

L-proline

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Acetone

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of L-proline (1 equivalent) and sodium carbonate (2 equivalents) is prepared in a mixture of water and acetone.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of Fmoc-Cl (1 equivalent) in acetone is added dropwise to the cooled L-proline solution with vigorous stirring.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 4-6 hours.

-

The acetone is removed under reduced pressure.

-

The remaining aqueous solution is washed with ethyl acetate to remove any unreacted Fmoc-Cl and other organic impurities.

-

The aqueous layer is acidified to a pH of 2-3 with 1M HCl, resulting in the precipitation of a white solid.

-

The precipitate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield Fmoc-Pro-OH as a white solid.

Purification of Fmoc-Pro-OH: The crude Fmoc-Pro-OH can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a crystalline white solid.

Step 2: Synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester (this compound)

This protocol describes the esterification of Fmoc-Pro-OH with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Fmoc-Pro-OH

-

p-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Fmoc-Pro-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) are dissolved in anhydrous ethyl acetate or a mixture of ethyl acetate and dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of DCC (1.1 equivalents) in anhydrous ethyl acetate is added dropwise to the cooled reaction mixture with constant stirring.

-

The reaction is stirred at 0 °C for 2-4 hours and then allowed to warm to room temperature and stirred overnight.

-

The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is washed successively with 5% sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound: The crude product is purified by recrystallization from a solvent mixture such as ethyl acetate/hexane or isopropanol to afford pure this compound as a crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| L-Proline | C₅H₉NO₂ | 115.13 | 228-233 (dec.) | - |

| Fmoc-Pro-OH | C₂₀H₁₉NO₄ | 337.37 | 114-116 | 85-95 |

| This compound | C₂₆H₂₂N₂O₆ | 458.47 | 138-141 | 70-85 |

Logical Relationships in the Synthesis

The synthesis of this compound involves a series of logical steps, from starting materials to the final purified product, with intermediate quality control and purification stages.

Caption: Logical flow diagram of the this compound synthesis process.

Technical Guide: Fmoc-Pro-ONp for Peptide Synthesis and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Pro-ONp (N-α-Fmoc-L-proline p-nitrophenyl ester), a critical reagent in solid-phase peptide synthesis (SPPS). We will cover its chemical properties, supplier information, detailed experimental protocols for its use, and its relevance in the context of proline-rich motifs in cellular signaling.

Core Concepts and Properties of this compound

This compound is a derivative of the amino acid L-proline, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester. The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine in a suitable solvent. This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups, a cornerstone of the widely used Fmoc-SPPS strategy.

The p-nitrophenyl ester is an "active ester." This pre-activation of the carboxyl group allows for efficient peptide bond formation upon reaction with a free amino group on the growing peptide chain, often without the need for additional, in-situ coupling reagents.

Chemical Data Summary

| Property | Value |

| CAS Number | 71989-32-7 |

| Linear Formula | C26H22N2O6 |

| Molecular Weight | 458.46 g/mol |

| Synonyms | FMOC-L-PROLINE 4-NITROPHENYL ESTER, this compound, FMOC-PROLINE-ONP, N-ALPHA-FMOC-L-PROLINE P-NITROPHENYL ESTER |

| Appearance | Light yellow powder |

| Storage Temperature | -15°C |

Supplier Information

This compound is available from several reputable chemical suppliers, including:

-

Sigma-Aldrich: A well-established supplier of research chemicals.

-

ECHEMI: An online platform connecting buyers with chemical manufacturers.

-

Chemdad Co., Ltd.: A supplier of fine chemicals and pharmaceutical intermediates.

Experimental Protocols: this compound in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of a proline residue into a peptide chain on a solid support using this compound. This protocol assumes a standard Fmoc-SPPS workflow.

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with the N-terminal Fmoc group removed

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

Diisopropylethylamine (DIPEA) (optional, for use with HOBt)

-

Methanol (MeOH)

-

Kaiser test kit (or other ninhydrin-based test)

Protocol for Coupling of this compound

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation:

-

Ensure the resin from the previous synthesis cycle has been thoroughly washed with DMF to remove any residual piperidine from the Fmoc deprotection step.

-

Perform a Kaiser test to confirm the presence of a free primary amine on the resin. The beads should turn a deep blue. Note: The Kaiser test is not always reliable for secondary amines like proline at the N-terminus of the growing chain.

-

-

Coupling Reaction:

-

In a separate reaction vessel, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Optional but recommended: To improve coupling efficiency and minimize side reactions, dissolve 1-Hydroxybenzotriazole (HOBt) (1.5 to 3 equivalents) in DMF and add it to the this compound solution. A small amount of DIPEA (0.1 equivalents) can be added to the resin just before the coupling solution to ensure the amine is not protonated.

-

Add the this compound solution (with or without HOBt) to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature for 1 to 4 hours. The reaction time can be extended for difficult couplings.

-

-

Monitoring the Coupling:

-

After the desired reaction time, take a small sample of the resin and wash it thoroughly with DMF.

-

Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution from the vessel.

-

Wash the resin extensively with DMF (3 to 5 times) to remove excess reagents and byproducts.

-

Wash the resin with DCM (2 to 3 times) to prepare for the next deprotection step or final cleavage.

-

Subsequent Steps

Following the successful coupling of this compound, the synthesis continues with the standard Fmoc-SPPS cycle:

-

Fmoc Deprotection: The Fmoc group is removed from the newly added proline residue using a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Next Coupling: The next Fmoc-protected amino acid is coupled to the deprotected proline residue.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Proline-Rich Motifs in Cellular Signaling: The Role of SH3 Domains

Proline's unique cyclic structure imparts significant conformational constraints on a peptide backbone. Peptides containing multiple proline residues often form a specific three-dimensional structure known as a polyproline type II (PPII) helix. These proline-rich motifs (PRMs) are crucial in mediating protein-protein interactions within the cell.

One of the most well-characterized families of protein domains that recognize and bind to PRMs is the Src Homology 3 (SH3) domain . SH3 domains are found in a wide array of intracellular signaling proteins, including adaptor proteins, kinases, and cytoskeletal proteins. The interaction between an SH3 domain and a proline-rich motif is a fundamental mechanism for the assembly of signaling complexes and the propagation of cellular signals.

Signaling Pathway Example: Grb2 and Receptor Tyrosine Kinase Signaling

A classic example of an SH3-mediated signaling pathway is the activation of the Ras-MAPK pathway downstream of a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR). The adaptor protein Grb2 plays a central role in this process. Grb2 consists of a central SH2 domain flanked by two SH3 domains.

The following diagram illustrates the experimental workflow and the logical relationship of the key players in this signaling cascade.

Caption: Grb2-mediated activation of the Ras-MAPK pathway.

This signaling cascade highlights the importance of proline-rich motifs in cellular communication. The synthesis of specific proline-containing peptides using reagents like this compound is a critical tool for researchers studying these pathways, allowing for the creation of probes, inhibitors, and other molecular tools to dissect these complex biological processes.

The Core Mechanism of Fmoc-Pro-ONP in Peptide Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action for N-α-Fmoc-L-proline p-nitrophenyl ester (Fmoc-Pro-ONP) in solid-phase peptide synthesis (SPPS). We will delve into the intricacies of the coupling reaction, explore potential side reactions, and provide detailed experimental protocols and quantitative data to inform and guide researchers in the field of peptide chemistry and drug development.

Introduction to this compound in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of amino acids is a cornerstone of modern peptide chemistry. The selection of an appropriate activating agent for the carboxyl group is critical for efficient peptide bond formation. This compound is a classical activated ester of proline, where the carboxyl group is esterified with p-nitrophenol. This activation strategy facilitates the nucleophilic attack by the free amino group of the growing peptide chain anchored to a solid support.

While a variety of more rapid coupling reagents are now in common use, understanding the mechanism and application of active esters like this compound remains fundamental for peptide chemists. Proline's unique cyclic structure introduces specific stereochemical constraints that can influence coupling efficiency and increase the propensity for certain side reactions, most notably diketopiperazine formation.

The Mechanism of Peptide Coupling with this compound

The coupling of this compound to a resin-bound peptide with a free N-terminal amine proceeds through a well-defined nucleophilic acyl substitution reaction. The p-nitrophenyl group serves as a good leaving group, facilitating the formation of the new peptide bond.

The overall workflow of a standard Fmoc-SPPS cycle, including the coupling step with this compound, can be visualized as follows:

The core of the coupling reaction is the nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the activated carbonyl carbon of this compound.

Quantitative Data on Coupling Performance

The efficiency of peptide coupling reactions is paramount for the successful synthesis of the target peptide. While this compound is a reliable activating reagent, its reaction kinetics are generally slower compared to modern coupling reagents.

| Coupling Reagent Class | Example Reagent(s) | Typical Coupling Time | Relative Coupling Efficiency | Potential for Side Reactions |

| Active Esters | This compound | 1 - 4 hours | Moderate to High | Diketopiperazine formation |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | 15 - 60 minutes | Very High | Racemization (amino acid dependent), Guanidinylation |

| Phosphonium Salts | PyBOP, PyAOP | 30 - 120 minutes | High | Minimal Racemization |

| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60 - 180 minutes | High | Racemization, Dehydration of Asn/Gln |

Note: Coupling times and efficiency are dependent on the specific amino acid sequence, resin, and reaction conditions.

Key Side Reaction: Diketopiperazine (DKP) Formation

A significant side reaction, particularly when proline is the C-terminal or penultimate C-terminal residue, is the formation of a cyclic dipeptide known as a diketopiperazine (DKP). This intramolecular cyclization cleaves the dipeptide from the resin, leading to a truncated final product and reduced yield.

The propensity for DKP formation is heightened after the coupling of the second amino acid (in this case, proline) and subsequent deprotection of its Fmoc group. The liberated N-terminal amine of the proline residue can readily attack the ester linkage to the resin.

Strategies to minimize DKP formation include:

-

Use of 2-chlorotrityl chloride resin: The steric hindrance of this resin can suppress the intramolecular cyclization.

-

Coupling of a dipeptide: Instead of coupling single amino acids, a pre-formed Fmoc-dipeptide can be used to bypass the susceptible stage.

-

Modification of deprotection conditions: Using milder basic conditions for Fmoc removal can reduce the rate of DKP formation.

Experimental Protocols

The following are generalized protocols for the use of this compound in manual solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Appropriate solid-phase resin (e.g., Wang resin, Rink Amide resin, 2-chlorotrityl chloride resin) with the first amino acid attached and N-terminally deprotected.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Diisopropylethylamine (DIPEA)

-

Acetic anhydride

-

Methanol

-

Kaiser test kit

Protocol for Coupling of this compound

-

Resin Swelling: Swell the resin-bound peptide (with a free N-terminus) in DMF for 30-60 minutes in a reaction vessel.

-

Preparation of Coupling Solution: Dissolve this compound (2-4 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Coupling Reaction: Add the this compound solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue the coupling for an additional 1-2 hours.

-

Washing: After a negative Kaiser test, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.

Protocol for Fmoc Deprotection

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5-10 minutes.

-

Second Deprotection (Optional but Recommended): Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol for Capping (Optional)

If the coupling reaction is incomplete after an extended period, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.

-

Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

-

Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Conclusion

This compound remains a valuable reagent in the peptide chemist's toolbox, particularly for educational purposes and for syntheses where rapid coupling kinetics are not the primary concern. A thorough understanding of its mechanism of action, coupled with an awareness of potential side reactions like diketopiperazine formation, is essential for its successful application. By employing the appropriate experimental conditions and control strategies, researchers can effectively utilize this compound to incorporate proline residues into synthetic peptides for a wide range of applications in research and drug development.

The o-Nitrophenyl Group: A Versatile Leaving Group in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ortho-nitrophenyl (o-NP) group is a crucial entity in organic chemistry, serving as a versatile leaving group in a variety of chemical transformations. Its unique electronic properties, conferred by the presence of a nitro group in the ortho position of a phenyl ring, render it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a key component of photolabile protecting groups, and a reliable substrate for enzymatic assays. This technical guide provides a comprehensive overview of the role of the o-nitrophenyl leaving group, with a focus on its applications in research and drug development.

The o-Nitrophenyl Group in Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary role of the o-nitrophenyl group as a leaving group is in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the ortho-nitro group activates the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex and facilitating the departure of the leaving group.[1][2] This reactivity has been harnessed in the synthesis of a wide array of complex molecules.

Mechanism of SNAr Reactions

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the o-nitrophenyl leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group. In the second, faster step, the o-nitrophenoxide anion is expelled, and the aromaticity of the ring is restored.

Quantitative Data on SNAr Reactions

The reactivity of aryl halides in SNAr reactions is significantly influenced by the nature and position of the electron-withdrawing groups. The general reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to that observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions.[1] While specific kinetic data for the o-nitrophenyl leaving group is dispersed throughout the literature, the following table provides a comparative overview of rate constants for related activated aromatic systems.

| Substrate | Nucleophile | Solvent | Rate Constant (k) | Reference |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 3.50 M⁻¹s⁻¹ (at 20 °C) | [5] |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 0.00970 M⁻¹s⁻¹ (at 20 °C) | [5] |

| 1-Bromo-2,4-dinitrobenzene | Piperidine | Methanol | 0.00928 M⁻¹s⁻¹ (at 20 °C) | [5] |

| 1-Iodo-2,4-dinitrobenzene | Piperidine | Methanol | 0.00217 M⁻¹s⁻¹ (at 20 °C) | [5] |

| 1-(4-Nitrophenoxy)-2,4-dinitrobenzene | Piperidine | Acetonitrile | βnuc = 0.84 (uncatalyzed) | [6] |

The o-Nitrobenzyl Group as a Photolabile Protecting Group

The o-nitrobenzyl group, a derivative of the o-nitrophenyl moiety, is a widely used photolabile protecting group (PPG) for a variety of functional groups, including alcohols, amines, and carboxylic acids.[7][8] Upon irradiation with UV light, typically in the range of 350-420 nm, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to its cleavage from the protected molecule.[9][10] This property allows for the precise spatial and temporal control of the release of bioactive molecules, a valuable tool in drug delivery and cell biology.[11]

Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl compounds is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[12] This intermediate then rearranges to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.

Quantitative Data on Photocleavage

The efficiency of photocleavage is described by the quantum yield (Φ), which is the number of molecules cleaved per photon absorbed. The quantum yields for o-nitrobenzyl derivatives are influenced by the substitution pattern on the aromatic ring and the nature of the leaving group.

| o-Nitrobenzyl Derivative | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 4,5-Dimethoxy-2-nitrobenzyl | Various | ~350-420 | 0.1 - 1% | [7][9][13] |

| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | - | 365 | 0.41 | [8] |

| o-Nitrobenzyl esters | Carboxylic acids | ~350 | - |

The o-Nitrophenyl Group in Enzymatic Assays

o-Nitrophenyl-substituted glycosides, particularly o-nitrophenyl-β-D-galactopyranoside (ONPG), are invaluable chromogenic substrates for enzymatic assays.[14][15] The cleavage of the glycosidic bond by enzymes such as β-galactosidase releases o-nitrophenol, which, in its deprotonated form (o-nitrophenoxide) at basic pH, exhibits a distinct yellow color that can be quantified spectrophotometrically at 405-420 nm.[9][16] This allows for a simple and sensitive method to measure enzyme activity.

Application in High-Throughput Screening

The use of ONPG and similar substrates is particularly advantageous in high-throughput screening (HTS) for enzyme inhibitors.[17] The colorimetric readout can be easily adapted to a microplate format, enabling the rapid screening of large compound libraries.

Experimental Protocols

Synthesis of an o-Nitrophenyl Ether via Ullmann Condensation

This protocol describes the synthesis of p-nitrophenyl phenyl ether, a reaction analogous to the synthesis of o-nitrophenyl ethers.[14][18][19][20][21][22]

Materials:

-

Phenol

-

Potassium hydroxide

-

p-Nitrochlorobenzene (or o-nitrochlorobenzene for the ortho isomer)

-

Copper catalyst (e.g., copper powder or copper(I) salt)

-

Dimethylformamide (DMF) as solvent

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve phenol (1.7 moles) and potassium hydroxide (1.43 moles) by heating to 130-140 °C.

-

Cool the resulting potassium phenoxide to 100-110 °C.

-

Add the copper catalyst (0.5 g) and p-nitrochlorobenzene (0.5 mole).

-

Heat the mixture to 150-160 °C with stirring. An exothermic reaction should commence.

-

After the initial reaction subsides (5-7 minutes), continue heating for an additional 30 minutes.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).

-

Wash the organic extract, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum.

Enzymatic Assay of β-Galactosidase using ONPG

This protocol outlines a general procedure for measuring β-galactosidase activity in cell lysates.[9][10][18][23][24][25]

Materials:

-

Cell lysate containing β-galactosidase

-

Z buffer (0.06 M Na₂HPO₄, 0.04 M NaH₂PO₄, 0.01 M KCl, 0.001 M MgSO₄, 0.05 M β-mercaptoethanol, pH 7.0)

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer)

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Spectrophotometer or microplate reader

Procedure:

-

Grow and harvest cells expressing β-galactosidase.

-

Prepare cell lysates by a suitable method (e.g., sonication, freeze-thaw).

-

In a microcentrifuge tube or a well of a microplate, combine a suitable volume of cell extract (e.g., 10-150 µL) with Z buffer to a final volume of, for example, 300 µL.

-

Pre-incubate the mixture at the desired assay temperature (e.g., 28 °C or 37 °C) for 5 minutes.

-

Initiate the reaction by adding a defined volume of the ONPG solution (e.g., 66 µL). Record the start time.

-

Incubate the reaction until a pale yellow color develops.

-

Stop the reaction by adding a volume of 1 M Na₂CO₃ solution (e.g., 0.5 mL). Record the stop time.

-

Clarify the reaction mixture by centrifugation to remove cell debris.

-

Measure the absorbance of the supernatant at 420 nm.

-

Calculate the enzyme activity based on the absorbance, reaction time, and the amount of protein in the lysate.

Visualizations

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Photocleavage of an o-nitrobenzyl protecting group.

Caption: High-throughput screening workflow for enzyme inhibitors.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. researchgate.net [researchgate.net]

- 11. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Beta galactosidase enzyme fragment complementation as a high-throughput screening protease technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 19. benchchem.com [benchchem.com]

- 20. Ullmann Reaction [organic-chemistry.org]

- 21. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 22. mdpi.com [mdpi.com]

- 23. med.upenn.edu [med.upenn.edu]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

Fmoc-Pro-ONp: A Technical Guide to Stability and Proper Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp) is a critical reagent in solid-phase peptide synthesis (SPPS). As an activated ester, its purity and stability are paramount to ensure the fidelity and yield of synthetic peptides. This technical guide provides an in-depth analysis of the stability of this compound, outlines its primary degradation pathways, and establishes recommendations for its proper storage and handling. Detailed experimental protocols for assessing stability are also provided to enable researchers to implement robust quality control measures.

Introduction: The Role of this compound in Peptide Synthesis

This compound is an activated amino acid derivative used to introduce proline residues into a growing peptide chain. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the p-nitrophenyl (ONp) ester is an excellent leaving group that facilitates the nucleophilic attack by the free N-terminal amine of the peptide chain, forming a new peptide bond. The purity of this reagent is critical, as impurities can lead to truncated or modified peptide sequences, complicating purification and potentially altering biological activity.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by its two key functional moieties: the base-labile Fmoc protecting group and the hydrolysis-susceptible p-nitrophenyl ester.

Hydrolysis of the p-Nitrophenyl Ester

The primary degradation pathway for this compound is the hydrolysis of the p-nitrophenyl ester bond, which is susceptible to cleavage by water, especially under neutral to basic conditions. This reaction yields Fmoc-L-proline and p-nitrophenol. The rate of hydrolysis is dependent on temperature, pH, and the presence of moisture.

Decomposition of the Fmoc Group

The Fmoc group is notoriously labile to basic conditions. While stable under the acidic conditions often used for side-chain deprotection, it can be prematurely cleaved by exposure to bases, including amines. This degradation proceeds via a β-elimination mechanism, resulting in the formation of dibenzofulvene and the free amine of the proline ester.

A visual representation of the primary degradation pathways is provided below.

Recommended Storage Conditions and Handling

To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.

Temperature

For long-term storage, it is recommended to store this compound at -20°C .[1][2] For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.[3] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. It is advisable to aliquot the reagent into smaller, single-use vials.

Moisture

This compound is highly sensitive to moisture due to the risk of hydrolysis.[1] The product should be stored in a tightly sealed container with a desiccant. Before opening a refrigerated or frozen vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder.[1][2]

Light and Atmosphere

While not as critical as temperature and moisture, it is good practice to store this compound protected from light. To prevent oxidation, particularly for long-term storage, the container can be purged with an inert gas such as argon or nitrogen before sealing.

Quantitative Stability Data

While extensive, publicly available quantitative stability data for this compound is limited, the following table provides a representative summary of expected stability based on the known properties of active esters and Fmoc-protected amino acids. These values should be considered estimates, and in-house stability studies are recommended for critical applications.

| Storage Condition | Time | Expected Purity |

| -20°C (sealed, desiccated) | 1 year | > 98% |

| 2 years | > 97% | |

| 4°C (sealed, desiccated) | 1 month | > 99% |

| 6 months | > 95% | |

| 25°C (ambient, sealed) | 1 week | > 95% |

| 1 month | < 90% | |

| 25°C (exposed to humidity) | 24 hours | < 90% |

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves monitoring its purity over time under controlled conditions. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

Experimental Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study on this compound.

Detailed HPLC Method for Purity Assessment

This method is designed to separate this compound from its primary degradation products, Fmoc-Pro-OH and p-nitrophenol.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample Solvent: 50% acetonitrile in water.

-

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve this compound in the sample solvent to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 310 nm (for p-nitrophenol).

-

Gradient:

Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area (this compound) relative to the total peak area. Identify and quantify degradation products by comparing their retention times with those of reference standards.

-

Conclusion

The stability of this compound is a critical factor in the successful synthesis of high-quality peptides. By understanding its degradation pathways and adhering to stringent storage and handling protocols, researchers can minimize the formation of impurities and ensure the reliability of their synthetic processes. The implementation of routine stability testing using methods such as HPLC is strongly recommended to verify the integrity of this essential reagent, particularly for long-term storage or in regulated environments. The recommended storage condition for long-term stability is at -20°C in a sealed, desiccated container.

References

Navigating the Synthesis Challenge: A Technical Guide to the Solubility of Fmoc-Pro-ONp in SPPS Solvents

Core Concepts in Solubility for SPPS

The solubility of Fmoc-protected amino acids is a critical determinant of coupling efficiency in SPPS. Poor solubility can lead to several challenges, including incomplete acylation reactions, which results in the formation of deletion sequences in the target peptide. These impurities can be difficult to remove during purification, ultimately impacting the final yield and purity of the synthesized peptide.

The solubility of a given Fmoc-amino acid derivative is influenced by several factors:

-

The nature of the amino acid side chain: The inherent hydrophobicity or hydrophilicity of the side chain plays a significant role.

-

The presence of the Fmoc protecting group: The bulky and hydrophobic nature of the fluorenylmethyloxycarbonyl (Fmoc) group generally confers good solubility in polar aprotic solvents.

-

The properties of the solvent: The polarity and solvating power of the solvent are crucial for effectively dissolving the amino acid derivative.

Qualitative Solubility Profile of Fmoc-Proline Derivatives

While specific data for the p-nitrophenyl ester (ONp) of Fmoc-proline is scarce, qualitative information for the closely related compound, Fmoc-Pro-OH, indicates that it is readily soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)[1][2][3][4][5]. One source provides a quantitative solubility for Fmoc-Pro-OH in dimethyl sulfoxide (DMSO) of 100 mg/mL, which equates to a concentration of 296.41 mM[6]. Given the structural similarities, it is anticipated that Fmoc-Pro-ONp would also exhibit good solubility in these polar aprotic solvents.

Table 1: Anticipated Qualitative Solubility of this compound in Common SPPS Solvents

| Solvent | Abbreviation | Anticipated Solubility | Rationale & Considerations |

| N,N-Dimethylformamide | DMF | High | A standard and effective solvent for most Fmoc-amino acids. However, DMF can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group[7]. |

| N-Methyl-2-pyrrolidone | NMP | High | Often considered a stronger solvent than DMF and is an excellent choice for dissolving Fmoc-amino acids[7]. |

| Dichloromethane | DCM | Moderate to Low | While used in Boc-SPPS, DCM is less effective at solvating peptide chains and is generally not the primary choice for Fmoc-SPPS coupling steps[7]. |

| Dimethyl Sulfoxide | DMSO | High | A powerful solvent that can enhance the solubility of difficult-to-dissolve Fmoc-amino acids, often used as a co-solvent[8]. |

Experimental Protocol for Quantitative Solubility Determination

For research and process development requiring precise solubility data, empirical determination is essential. The following protocol, adapted from established methodologies for other Fmoc-amino acids, outlines a reliable method for determining the solubility of this compound using High-Performance Liquid Chromatography (HPLC)[9][10].

Materials and Equipment

-

This compound

-

Selected SPPS solvents (e.g., DMF, NMP, DCM, DMSO) of high purity

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with a UV detector (detection at 265 nm or 301 nm is suitable for the Fmoc group)

-

Reverse-phase C18 HPLC column

-

Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, trifluoroacetic acid (TFA))

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected solvent in separate, sealed vials. The excess solid should be clearly visible.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) for a sufficient duration (e.g., 24 hours) using a thermostatic shaker to ensure the solution reaches saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a precise volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution factor will likely be required.

-

-

HPLC Analysis:

-

Inject the diluted samples into the HPLC system.

-

Use a suitable gradient method with a reverse-phase C18 column (e.g., a gradient of acetonitrile in water with 0.1% TFA).

-

Detect the this compound peak based on its retention time and UV absorbance.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the quantitative solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

- 1. peptide.com [peptide.com]

- 2. Fmoc-Pro-OH | 71989-31-6 [amp.chemicalbook.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. Fmoc-Pro-OH | 71989-31-6 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Purity Analysis of Fmoc-Pro-ONp Raw Material by HPLC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity analysis of Nα-Fmoc-L-proline p-nitrophenyl ester (Fmoc-Pro-ONp) raw material using High-Performance Liquid Chromatography (HPLC). Ensuring the purity of this critical raw material is paramount for the successful synthesis of high-quality peptides for research and therapeutic applications. Impurities can lead to the incorporation of incorrect amino acids, truncated or modified peptides, and potentially elicit unintended biological responses.

The Critical Role of Purity in Peptide Synthesis

This compound is an activated amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The purity of this building block directly impacts the quality, yield, and biological activity of the final peptide. Even minor impurities can lead to significant issues, including:

-

Insertion of incorrect amino acids: Impurities such as other Fmoc-amino acids can be mistakenly incorporated into the peptide chain.

-

Chain termination: Reactive impurities can cap the growing peptide chain, leading to truncated sequences.

-

Formation of diastereomers: The presence of the D-enantiomer of proline will result in peptides with altered three-dimensional structures and potentially different biological activities.

-

Difficult purification: A higher level of impurities in the raw material complicates the purification of the final peptide product.

-

Altered Biological Activity: Impurities in the final peptide can lead to reduced efficacy, altered receptor binding, or unintended immunological responses.[1][2][3]

Common Impurities in Fmoc-Amino Acid Raw Materials

Impurities in Fmoc-protected amino acids can originate from the synthesis of the amino acid itself or the attachment of the Fmoc protecting group. Common impurities include:

-

Diastereomers (D-isomers): Racemization during the synthesis process can lead to the presence of the D-enantiomer.

-

Fmoc-dipeptides: The reaction of the Fmoc-amino acid with another amino acid molecule.

-

Free amino acid: Incomplete reaction leaving un-protected proline.

-

β-Alanine derivatives: A known impurity that can be incorporated into the peptide chain.[4][5]

-

Degradation products: Resulting from improper storage or handling.

HPLC Methodology for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for assessing the purity of this compound. Chiral HPLC is specifically required to determine the enantiomeric purity.

Experimental Protocol: Chemical Purity by RP-HPLC

This protocol outlines a standard method for determining the chemical purity of this compound.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

-

Sample Solvent: Acetonitrile/Water (50:50, v/v).

-

This compound sample.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 265 nm (for the Fmoc group) and 310 nm (for the p-nitrophenyl group).

-

Gradient Program: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point. The gradient should be optimized to achieve the best separation of all potential impurities.

-

Data Analysis:

The purity of the this compound is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram, expressed as a percentage.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

This protocol is essential for quantifying the amount of the unwanted D-enantiomer.

Instrumentation:

-

HPLC system as described above.

Materials:

-

Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-1 or similar).[6]

-

Mobile Phase: Isocratic mixture of acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific column and enantiomers.

-

Sample Solvent: Mobile phase.

-

This compound sample.

Procedure:

-

Sample Preparation: Prepare the sample as described for the chemical purity analysis, using the mobile phase as the solvent.

-

Chromatographic Conditions:

Data Analysis:

The enantiomeric purity is determined by calculating the percentage of the L-enantiomer peak area relative to the total area of both the L- and D-enantiomer peaks.

Data Presentation

The following tables summarize typical specifications and representative results for the purity analysis of a high-quality this compound raw material batch.

Table 1: Typical Quality Specifications for this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥ 99.0% | RP-HPLC |

| Enantiomeric Purity | ≥ 99.8% (L-isomer) | Chiral HPLC |

| Fmoc-D-Pro-ONp | ≤ 0.2% | Chiral HPLC |

| Fmoc-dipeptides | ≤ 0.1% | RP-HPLC |

| Free Proline | ≤ 0.2% | RP-HPLC with pre-column derivatization |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

Table 2: Representative Purity Analysis Results for a Batch of this compound

| Analyte/Impurity | Retention Time (min) | Peak Area (%) | Specification Met |

| Fmoc-L-Pro-ONp | 15.2 | 99.6 | Yes |

| Fmoc-D-Pro-ONp | 14.8 (Chiral) | 0.1 | Yes |

| Unknown Impurity 1 | 12.5 | 0.15 | N/A |

| Unknown Impurity 2 | 16.8 | 0.1 | N/A |

| Fmoc-dipeptide | 18.2 | 0.05 | Yes |

Visualizing the Workflow and Logical Relationships

Diagram 1: Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis of this compound.

Diagram 2: Impact of Impurities on Peptide Synthesis and Biological Assays

Caption: Consequences of this compound impurities.

Conclusion

The purity of this compound is a critical determinant of the success of peptide synthesis and the reliability of subsequent biological studies. A thorough purity analysis using a combination of RP-HPLC and chiral HPLC is essential to ensure that the raw material meets the stringent quality standards required for research and drug development. By implementing robust analytical methods and understanding the potential impact of impurities, researchers can minimize variability and enhance the quality and reliability of their work.

References

- 1. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]

- 4. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. phenomenex.com [phenomenex.com]

An In-depth Technical Guide to the Core Differences Between Fmoc-Pro-ONP and Fmoc-Pro-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. Among the vast array of available amino acid derivatives, N-α-9-fluorenylmethoxycarbonyl-L-proline (Fmoc-Pro-OH) and its p-nitrophenyl ester derivative (Fmoc-Pro-ONP) represent two distinct approaches to the incorporation of proline residues in solid-phase peptide synthesis (SPPS). This guide provides a detailed technical comparison of these two reagents, elucidating their fundamental chemical differences, performance characteristics, and practical applications.

Core Chemical Distinction: The Activated Carboxyl Group

The primary difference between Fmoc-Pro-OH and this compound lies in the state of the carboxyl group. Fmoc-Pro-OH is the standard, stable N-α-protected amino acid, which requires an external coupling reagent to activate its carboxylic acid for amide bond formation. In contrast, this compound is a pre-activated p-nitrophenyl ester. The p-nitrophenyl group is an effective leaving group, rendering the carboxyl carbon sufficiently electrophilic to react directly with a primary or secondary amine without the need for additional activation steps.

Caption: Chemical structures of Fmoc-Pro-OH and this compound.

Quantitative Data Summary

The choice between these two reagents has significant implications for the practical execution of peptide synthesis. The following table summarizes their key quantitative and qualitative characteristics for easy comparison.

| Property | Fmoc-Pro-OH | This compound |

| Molecular Weight | 337.37 g/mol | 458.47 g/mol |

| Appearance | White to off-white solid | Light yellow powder |

| Activation Requirement | Requires an external coupling reagent (e.g., HBTU, HATU, DIC) | Pre-activated; no additional coupling reagent needed |

| Reactivity/Coupling Speed | High and tunable, dependent on the chosen coupling reagent (typically 30-60 minutes for standard couplings) | Lower reactivity compared to modern activation methods; coupling times are generally longer (several hours) |

| Solubility | Readily soluble in common SPPS solvents such as DMF and NMP.[1][2] | Generally soluble in DMF and other polar aprotic solvents. |

| Stability | High shelf stability as a solid and in solution (e.g., DMF) for typical durations of automated synthesis. | As an active ester, it is more susceptible to hydrolysis than Fmoc-Pro-OH, especially in the presence of moisture or basic impurities. |

| Primary Side Reaction | Diketopiperazine (DKP) formation, particularly when proline is at the C-terminus of a dipeptide on the resin. The risk is sequence-dependent and influenced by the base used for Fmoc deprotection.[3][4] | Diketopiperazine (DKP) formation. The slower coupling kinetics may increase the time the deprotected dipeptide-resin is exposed, potentially increasing DKP risk in susceptible sequences. |

Signaling Pathways and Experimental Workflows

The operational workflows for incorporating these two proline derivatives into a growing peptide chain differ significantly due to their activation states.

Synthesis of this compound

This compound is typically synthesized from Fmoc-Pro-OH by esterification with p-nitrophenol, often facilitated by a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).

Caption: Synthesis of this compound from Fmoc-Pro-OH.

Peptide Coupling Mechanisms

The coupling of Fmoc-Pro-OH requires a two-step process in situ: activation followed by aminolysis. Modern coupling reagents like HBTU efficiently generate a highly reactive HOBt-ester intermediate, which then rapidly reacts with the resin-bound amine.

Caption: Workflow for Fmoc-Pro-OH activation and coupling.

The coupling of This compound is a more direct, single-step process where the pre-activated ester reacts with the resin-bound amine.

Caption: Direct coupling workflow for this compound.

Key Side Reaction: Diketopiperazine (DKP) Formation

A significant challenge, particularly when proline is the C-terminal or penultimate residue, is the formation of a stable six-membered ring called a diketopiperazine (DKP).[5] This side reaction occurs after the Fmoc group of the second amino acid is removed, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.

Caption: Mechanism of Diketopiperazine (DKP) formation.

Experimental Protocols

Detailed methodologies for the use of each reagent in a manual solid-phase synthesis context are provided below.

Protocol 1: Coupling of Fmoc-Pro-OH using HBTU/DIPEA

This protocol outlines a standard procedure for coupling Fmoc-Pro-OH on a solid support.[3][6]

Materials and Reagents:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-Pro-OH (3-5 equivalents relative to resin loading)

-

HBTU (0.95 equivalents relative to the amino acid)

-

N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Reaction vessel for manual synthesis

Methodology:

-

Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and by-products.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Pro-OH (3-5 eq.) and HBTU (2.9-4.9 eq.) in a minimal amount of DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. Note that proline gives a characteristic reddish-brown or yellow result, not the typical blue of primary amines.

Protocol 2: Coupling of this compound

This protocol describes the direct coupling of the pre-activated this compound.

Materials and Reagents:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

This compound (3-5 equivalents relative to resin loading)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Reaction vessel for manual synthesis

Methodology:

-

Resin Preparation: Perform Fmoc deprotection as described in Protocol 1, Step 1.

-

Coupling Reaction: Dissolve this compound (3-5 eq.) in DMF and add the solution to the deprotected resin. Agitate the mixture at room temperature. Note that longer reaction times (e.g., 4-12 hours) may be required for complete coupling compared to modern activation methods.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagent and the p-nitrophenol by-product.

-

Monitoring (Optional): Perform a Kaiser test as described in Protocol 1, Step 5.

Summary and Recommendations

The key differences between Fmoc-Pro-OH and this compound stem from their activation state, which dictates their reactivity, stability, and workflow in peptide synthesis.

-

Fmoc-Pro-OH is the industry standard for modern SPPS. Its stability, coupled with the high efficiency and rapid kinetics afforded by contemporary coupling reagents like HBTU, makes it the superior choice for routine and automated peptide synthesis. While it requires an additional activation step, this process is highly optimized and reliable.

-

This compound , as a pre-activated ester, offers a simpler coupling workflow by eliminating the need for an in situ activation step. However, this simplicity comes at the cost of significantly lower reactivity and coupling speed. Its use in modern SPPS is limited, as the faster and more efficient methods based on Fmoc-Pro-OH and uronium/phosphonium salt activators generally provide higher purity peptides in shorter timeframes. The slower reaction rate of this compound could also potentially exacerbate side reactions like diketopiperazine formation in susceptible sequences.

References

- 1. chempep.com [chempep.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Standard Protocol for the Use of Fmoc-Pro-ONP in Manual Solid-Phase Peptide Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing proline, utilizing the p-nitrophenyl (ONp) active ester of Fmoc-protected proline (Fmoc-Pro-ONP). While modern SPPS often employs faster activating agents, the use of active esters like this compound remains a valid method, particularly in specific research contexts. This protocol outlines the key steps, from resin preparation to final peptide cleavage, with a focus on manual application.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[1] The Fmoc/tBu strategy is a widely adopted approach that utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[2]

This compound is an activated form of Fmoc-proline where the carboxyl group is esterified with p-nitrophenol. This pre-activated form allows for direct coupling to the free amine of the growing peptide chain on the resin without the need for in-situ activation, which can be advantageous in simplifying the coupling step.[3][4] However, the coupling reaction with ONp esters is generally slower than with more modern reagents, necessitating careful monitoring to ensure complete reaction.[5]

Experimental Protocols

The following protocols are designed for manual SPPS on a laboratory scale (e.g., 0.1 mmol). All operations should be performed in a fume hood with appropriate personal protective equipment.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality (e.g., acid or amide).[6] For a C-terminal carboxylic acid, Wang resin is a common choice.[6][7]

-

Resin Weighing: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., for a 0.1 mmol scale with a resin loading of 0.5 mmol/g, use 200 mg of resin).

-

Transfer to Reaction Vessel: Transfer the resin to a fritted syringe or a dedicated peptide synthesis vessel.

-

Swelling: Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 1 hour at room temperature with occasional agitation.[8] After swelling, drain the DMF.

First Amino Acid Loading (if starting with an unloaded resin)

This protocol assumes the use of a pre-loaded resin. If starting with an un-loaded Wang resin, the first Fmoc-amino acid needs to be esterified to the resin, typically using a coupling agent like DIC/DMAP.

Fmoc-Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound amino acid, exposing a free amine for the next coupling reaction.[2]

-

Initial Wash: Wash the resin with DMF (3 x 5 mL).

-

Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 3 minutes. Drain the solution.

-

Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[1]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 x 5 mL) to remove all traces of piperidine.

Coupling of this compound

This step involves the formation of a peptide bond between the pre-activated this compound and the free amine on the resin.

-

Preparation of Coupling Solution: Dissolve this compound (typically 2-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Coupling Reaction: Add the this compound solution to the deprotected resin. Agitate the mixture at room temperature. Due to the slower kinetics of ONp esters, the coupling time may range from 4 to 24 hours.[5]

-

Monitoring the Coupling Reaction: It is crucial to monitor the reaction for completion. The Kaiser test (Ninhydrin test) is a common qualitative method to detect the presence of free primary amines.[8]

-

Take a few beads of resin, wash them thoroughly with DMF and then dichloromethane (DCM).

-

Perform the Kaiser test according to standard procedures. A blue color indicates the presence of free amines and an incomplete reaction, while a yellow/brown color indicates a complete reaction (note: proline, being a secondary amine, gives a characteristic reddish-brown color with the Kaiser test).

-

-

Recoupling (if necessary): If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of this compound.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Chain Elongation

Repeat the deprotection (Section 2.3) and coupling (Section 2.4, using the appropriate Fmoc-amino acid) steps for each subsequent amino acid in the peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final deprotection step as described in Section 2.3 to remove the Fmoc group from the N-terminus.

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups simultaneously.[9]

-

Resin Preparation: Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[10]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues (like Cys, Met, Trp) is Reagent B.[11] For peptides containing sensitive residues, a scavenger cocktail is necessary to prevent side reactions.[7]

-